molecular formula C11H13NO B2461085 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol CAS No. 2296507-70-3

2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol

Cat. No.: B2461085
CAS No.: 2296507-70-3
M. Wt: 175.231
InChI Key: UIJMGESNRIYCOK-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is a chemical compound that features a phenol group attached to a tetrahydropyridine ring. This compound is of interest due to its unique structure, which combines the properties of phenols and tetrahydropyridines, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a tetrahydropyridine precursor. One common method includes the reaction of a phenol with a tetrahydropyridine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is unique due to its combined structure of phenol and tetrahydropyridine, which imparts it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,4-6,12-13H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJMGESNRIYCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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